4-(tert-Butyl)-1H-pyrazole

Description

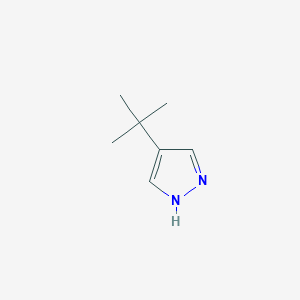

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-7(2,3)6-4-8-9-5-6/h4-5H,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRZJVGGJFNWHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566250 | |

| Record name | 4-tert-Butyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105285-21-0 | |

| Record name | 4-tert-Butyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of 4-(tert-Butyl)-1H-pyrazole from tert-Butyl Hydrazine

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. Its derivatives are integral to numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, and anti-obesity properties.[1][2] The 1,3,5-trisubstituted pyrazole framework is particularly prominent in blockbuster drugs such as Celecoxib® and Rimonabant.[1][2] The introduction of a bulky tert-butyl group at the 4-position of the pyrazole ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile, making this compound a valuable building block for the synthesis of novel therapeutic agents.[3]

This guide provides a comprehensive overview of a robust and efficient laboratory-scale synthesis of this compound, starting from readily available precursors: tert-butyl hydrazine and 1,1,3,3-tetramethoxypropane. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Synthetic Strategy: The Knorr Pyrazole Synthesis

The chosen synthetic route is a variation of the classic Knorr pyrazole synthesis, a powerful and widely used method for constructing the pyrazole ring.[4][5][6][7] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a synthetic equivalent thereof.[8]

In this specific synthesis, we employ:

-

tert-Butylhydrazine hydrochloride: A stable and commercially available source of the substituted hydrazine.[9] The free hydrazine base is typically generated in situ just before the reaction.

-

1,1,3,3-Tetramethoxypropane: This compound serves as a stable and easily handled precursor to the volatile and reactive 1,3-dicarbonyl compound, malonaldehyde.[10] The acetal is hydrolyzed under acidic conditions to generate malonaldehyde directly in the reaction mixture, which is then consumed by the hydrazine.

This approach is advantageous due to the high stability of the starting materials and the typically high yields achieved in forming the stable, aromatic pyrazole ring.[4]

Reaction Mechanism: From Precursors to Aromatic Heterocycle

The synthesis proceeds through a two-stage, one-pot process under acidic catalysis.

-

In Situ Formation of Malonaldehyde: The reaction is initiated by the acid-catalyzed hydrolysis of 1,1,3,3-tetramethoxypropane. The four methoxy groups are cleaved to yield malonaldehyde and four molecules of methanol.

-

Condensation and Cyclization: The newly formed malonaldehyde then reacts with tert-butyl hydrazine. The reaction proceeds via the formation of a hydrazone intermediate at one of the carbonyl groups. This is followed by an intramolecular condensation, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group.

-

Dehydration and Aromatization: The resulting cyclic intermediate readily undergoes dehydration (loss of two water molecules) to yield the final, thermodynamically stable aromatic product, this compound.

The overall mechanism is depicted below:

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| tert-Butylhydrazine hydrochloride | 124.61 | 50.0 | 1.0 | 6.23 g |

| Sodium Hydroxide (NaOH) | 40.00 | 50.0 | 1.0 | 25 mL of 2M aq. |

| 1,1,3,3-Tetramethoxypropane | 164.20 | 50.0 | 1.0 | 8.21 g (8.24 mL) |

| Ethanol (EtOH) | - | - | - | 100 mL |

| Glacial Acetic Acid | 60.05 | catalytic | - | ~1 mL |

| Diethyl Ether (Et₂O) | - | - | - | For extraction |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | - | For washing |

| Brine | - | - | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | For drying |

Procedure:

-

Liberation of Free Hydrazine: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butylhydrazine hydrochloride (6.23 g, 50.0 mmol).[9] Add 2 M aqueous sodium hydroxide (25 mL, 50.0 mmol) and stir at room temperature for 15-20 minutes until all the solid has dissolved.[9] This step neutralizes the hydrochloride salt to generate the free tert-butyl hydrazine base.

-

Reaction Setup: To the flask containing the aqueous hydrazine solution, add ethanol (100 mL). This creates a suitable solvent system for the reaction.

-

Addition of Reagents: Add 1,1,3,3-tetramethoxypropane (8.21 g, 50.0 mmol) to the reaction mixture, followed by the addition of glacial acetic acid (~1 mL) to act as the catalyst.[11]

-

Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) with vigorous stirring.[11]

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and add 100 mL of water and 100 mL of diethyl ether.

-

Shake the funnel vigorously and allow the layers to separate. The organic layer contains the product.

-

Separate the layers and extract the aqueous layer with an additional 50 mL of diethyl ether.

-

Combine the organic extracts and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product, a yellowish oil or low-melting solid, can be purified by vacuum distillation or by column chromatography on silica gel to yield pure this compound.

Overall Workflow

Safety and Handling

-

tert-Butylhydrazine and its hydrochloride salt are toxic and should be handled with extreme care in a fume hood. Avoid inhalation, ingestion, and skin contact.

-

1,1,3,3-Tetramethoxypropane is a flammable liquid. Keep away from ignition sources.

-

Diethyl ether is extremely flammable and volatile. Ensure there are no open flames or spark sources in the vicinity during its use.

-

Glacial acetic acid is corrosive. Handle with care and avoid contact with skin and eyes.

-

Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

The Knorr pyrazole synthesis provides a direct and efficient pathway for the preparation of this compound from tert-butyl hydrazine and 1,1,3,3-tetramethoxypropane. The use of a stable malonaldehyde precursor and a straightforward, one-pot procedure makes this a reliable method for accessing this valuable heterocyclic building block. The protocol outlined in this guide, when executed with attention to detail and appropriate safety precautions, should provide researchers and drug development professionals with a dependable means of producing this compound for further investigation and application in medicinal chemistry.

References

- Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

- Google P

- ResearchG

- Name-Reaction.com. Knorr pyrazole synthesis. [Link]

- Google Patents.

- Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]

- ResearchGate. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]

- National Institutes of Health. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

- PubChemLite. This compound (C7H12N2). [Link]

- Google Patents.

- National Institutes of Health. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. [Link]

- RSC Publishing. Synthesis of fully substituted pyrazoles from pyridinium 1,4-zwitterionic thiolates and hydrazonoyl chlorides via a [[3 + 3] -. [Link]

- National Institutes of Health.

- Organic Syntheses. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. [Link]

- MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]23/4/M1520)

Sources

- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. name-reaction.com [name-reaction.com]

- 8. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orgsyn.org [orgsyn.org]

- 10. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Formation Mechanism of 4-(tert-Butyl)-1H-pyrazole

This guide provides a detailed exploration of the synthetic pathways and core mechanistic principles underlying the formation of 4-(tert-Butyl)-1H-pyrazole, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Designed for researchers, chemists, and drug development professionals, this document synthesizes established chemical knowledge with practical insights to illuminate the causality behind its synthesis.

Introduction: The Significance of the Pyrazole Core

The pyrazole ring system is a privileged scaffold in medicinal chemistry, present in a multitude of commercially successful drugs. Its unique electronic properties and ability to participate in hydrogen bonding allow it to serve as a versatile pharmacophore. The introduction of a bulky tert-butyl group at the 4-position, as in this compound, can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile by enhancing metabolic stability and modulating binding interactions. Understanding the precise mechanism of its formation is therefore critical for the efficient design and synthesis of novel therapeutic agents.

The most prevalent and industrially scalable method for constructing the pyrazole ring is the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3] This guide will focus on this classical yet robust methodology to explain the formation of the title compound.

The Core Synthetic Strategy: Knorr Pyrazole Synthesis

The formation of this compound is most reliably achieved by the cyclocondensation of a suitably substituted 1,3-dicarbonyl precursor with hydrazine. The key to obtaining the desired 4-substituted product lies in the choice of the starting diketone: 3-(tert-Butyl)-2,4-pentanedione .

The overall reaction is as follows:

While the overall transformation appears straightforward, the underlying mechanism involves a series of discrete, acid- or base-catalyzed steps. Kinetic studies have revealed that the reaction pathways can be unexpectedly complex, sometimes involving autocatalysis and unique intermediates.[4] The dehydration of the cyclic intermediate is often considered the rate-determining step under neutral pH conditions.[4]

Mechanistic Deep Dive: A Step-by-Step Analysis

The reaction between 3-(tert-butyl)-2,4-pentanedione and hydrazine proceeds through a well-established pathway involving nucleophilic attack, intramolecular cyclization, and dehydration.[5][6] The steric bulk of the tert-butyl group does not significantly hinder the reaction but ensures its retention at the central carbon of the diketone backbone, which ultimately becomes the 4-position of the pyrazole ring.

The mechanism can be dissected into the following key stages:

-

Initial Nucleophilic Attack & Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the electrophilic carbonyl carbons of the 1,3-diketone. This is typically the faster of the two carbonyl groups to react. This step forms a hemiaminal intermediate which rapidly loses a molecule of water to form a stable hydrazone intermediate.

-

Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone intermediate, which remains nucleophilic, then attacks the second, remaining carbonyl carbon in an intramolecular fashion. This critical ring-closing step forms a five-membered heterocyclic intermediate, a hydroxylpyrazolidine (or pyrazoline) derivative.[4]

-

Dehydration and Aromatization: The cyclic hydroxyl intermediate is unstable and readily undergoes dehydration (elimination of a second water molecule) to form the thermodynamically stable, aromatic pyrazole ring. This final step is often the driving force for the entire reaction sequence and is typically irreversible.

Below is a visual representation of the reaction mechanism.

Caption: Knorr synthesis mechanism for 4-(tert-Butyl)-pyrazole.

Experimental Protocol: A Validated Approach

This section provides a representative, field-proven protocol for the synthesis of 4-(tert-Butyl)-3,5-dimethyl-1H-pyrazole. This protocol is based on established literature procedures for the Knorr synthesis.[7]

Materials:

-

3-(tert-Butyl)-2,4-pentanedione (1 eq.)

-

Hydrazine hydrate (NH₂NH₂·H₂O) (1.1 eq.)

-

Ethanol (or Glacial Acetic Acid as solvent/catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-(tert-butyl)-2,4-pentanedione (1.0 eq) in ethanol.

-

Reagent Addition: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure 4-(tert-Butyl)-3,5-dimethyl-1H-pyrazole.

Causality in Experimental Design: Why These Choices?

-

Choice of Hydrazine: Hydrazine hydrate is a convenient and common source of hydrazine. While anhydrous hydrazine can be used, the hydrate is often sufficient and safer to handle. Using a slight excess (1.1 eq) ensures the complete consumption of the limiting diketone precursor.

-

Solvent Selection: Ethanol is a common solvent as it effectively dissolves both reactants and is suitable for the required reflux temperature. In some cases, using glacial acetic acid as the solvent can accelerate the reaction, as it also serves as an acid catalyst for the condensation and dehydration steps.[1][7]

-

Temperature: Heating the reaction to reflux provides the necessary activation energy for the intramolecular cyclization and, crucially, the final dehydration/aromatization step, driving the reaction to completion.

Regioselectivity Considerations

In the synthesis of this compound, the starting material, 3-(tert-butyl)-2,4-pentanedione, is a symmetrical diketone with respect to its carbonyl groups. Therefore, the initial attack of hydrazine can occur at either carbonyl group without leading to different constitutional isomers.

However, when using an unsymmetrical 1,3-diketone, the formation of two different pyrazole regioisomers is possible.[4] The regiochemical outcome is influenced by factors such as the electronic and steric differences between the two carbonyl groups and the reaction conditions (e.g., pH, solvent).[8] The use of specialized solvents, such as fluorinated alcohols, has been shown to dramatically improve regioselectivity in certain cases.[8]

Data Presentation: Comparative Reaction Conditions

The yield of pyrazoles via the Knorr synthesis is generally high. The table below summarizes typical outcomes based on catalyst choice.

| Catalyst/Solvent System | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Reference |

| Ethanol (Solvent) | ~80 (Reflux) | 2 - 4 | > 85% | [7] |

| Glacial Acetic Acid | ~100 (Reflux) | 1 - 2 | > 90% | [7] |

| Microwave, Catalyst-free | 120 | 0.25 | ~92% | [2] |

Conclusion

The formation of this compound via the Knorr synthesis is a highly efficient and reliable method rooted in the fundamental principles of carbonyl chemistry and nucleophilic reactions. The mechanism proceeds through a logical sequence of hydrazone formation, intramolecular cyclization, and a final, irreversible aromatization step. By carefully selecting the symmetrical 3-(tert-butyl)-2,4-pentanedione precursor, issues of regioselectivity are avoided, leading to a single, well-defined product. This robust understanding of the reaction mechanism empowers chemists to optimize conditions and adapt the methodology for the synthesis of a diverse array of valuable pyrazole-based compounds for research and development.

References

- J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

- Cruañes, M. T., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 70(22), 8795–8799. [Link]

- Slideshare. (2022). Knorr Pyrazole Synthesis (M. Pharm). [Link]

- ACS Publications. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

- Name-Reaction.com. Knorr pyrazole synthesis. [Link]

- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

- Organic Chemistry Portal. Pyrazole synthesis. [Link]

- MDPI. (2023).

- Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

- NIH. (2019).

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 6. name-reaction.com [name-reaction.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(tert-Butyl)-1H-pyrazole

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrazoles are foundational scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities and tunable electronic properties.[1] The precise elucidation of their molecular structure is a prerequisite for any meaningful development, a task for which spectroscopic analysis is the cornerstone. This technical guide provides a comprehensive, field-proven framework for the complete spectroscopic characterization of 4-(tert-Butyl)-1H-pyrazole. Rather than merely presenting data, this document elucidates the causality behind experimental choices and data interpretation, grounding its protocols in established principles of structural chemistry. We will explore the anticipated profile of this molecule through the primary lenses of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supplemented by insights from UV-Visible (UV-Vis) Spectroscopy. This guide is structured to serve as both a practical laboratory manual and an educational resource for professionals engaged in the synthesis and application of novel heterocyclic compounds.

Molecular Structure and Spectroscopic Rationale

The structural analysis of this compound hinges on the unambiguous identification of its constituent parts: the pyrazole ring and the C4-position tert-butyl substituent. The inherent C₂ᵥ symmetry of the substituted ring, the distinct electronic environments of its protons and carbons, and the characteristic vibrational modes of its functional groups provide a rich set of spectroscopic handles. Our analytical workflow is designed to systematically probe these features to build a self-validating structural hypothesis.

Diagram 1: Molecular Structure and Atom Numbering A foundational diagram illustrating the IUPAC numbering scheme for this compound, which is essential for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of a small molecule. For this compound, ¹H, ¹³C, and 2D NMR experiments work in concert to provide an unambiguous structural assignment.

¹H NMR Spectroscopy

Causality: The proton NMR spectrum reveals the number of unique proton environments and their electronic character. The tert-butyl group, acting as a weak electron-donating group, will subtly influence the chemical shifts of the pyrazole ring protons. Due to the molecule's symmetry, the protons at the C3 and C5 positions are chemically equivalent. The N-H proton signal is often broad and its visibility can be dependent on solvent, concentration, and temperature due to chemical exchange and quadrupolar coupling.[2]

Anticipated ¹H NMR Data (400 MHz, CDCl₃)

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Notes |

|---|---|---|---|---|

| C(CH ₃)₃ | ~1.30 | Singlet (s) | 9H | Characteristic singlet for nine equivalent methyl protons of a tert-butyl group. |

| C3-H / C5-H | ~7.50 | Singlet (s) | 2H | Equivalent aromatic protons on the pyrazole ring. Expected to be a sharp singlet. |

| N1-H | 10.0 - 13.0 | Broad Singlet (br s) | 1H | Highly variable and often broad due to proton exchange; may not be observed without specific parameter adjustments.[2] Its downfield shift is indicative of an acidic proton on an aromatic heterocycle. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the probe is properly tuned and the sample is shimmed to achieve optimal resolution.

-

Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Spectral Width: 15 ppm (e.g., -1 to 14 ppm)

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-32 scans for a sufficient signal-to-noise ratio.[3]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

¹³C NMR Spectroscopy

Causality: The ¹³C NMR spectrum identifies all unique carbon environments. The symmetry of the molecule results in the equivalence of C3 and C5. The chemical shifts are highly indicative of the carbon type (sp³, sp², quaternary).

Anticipated ¹³C NMR Data (100 MHz, CDCl₃)

| Signal Assignment | Predicted δ (ppm) | Rationale & Notes |

|---|---|---|

| C (CH₃)₃ | ~31.0 | Quaternary carbon of the tert-butyl group. |

| C(C H₃)₃ | ~30.0 | Methyl carbons of the tert-butyl group. |

| C 4 | ~125.0 | The substituted carbon on the pyrazole ring, shifted downfield by the tert-butyl group. |

| C 3 / C 5 | ~135.0 | Equivalent methine carbons of the pyrazole ring. Their chemical shift is characteristic of sp² carbons in a heteroaromatic system.[4] |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: On the same spectrometer, switch to the ¹³C nucleus frequency (e.g., 100 MHz for a 400 MHz instrument).

-

Acquisition Parameters:

-

Experiment: Proton-decoupled (e.g., zgpg30).

-

Spectral Width: 220 ppm (e.g., -10 to 210 ppm).

-

Pulse Angle: 30-45°.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise, as the ¹³C nucleus is much less sensitive than ¹H.[3]

-

-

Data Processing: Process similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at δ 77.16 ppm.

2D NMR for Unambiguous Assignment

To definitively link the proton and carbon signals, a Heteronuclear Single Quantum Coherence (HSQC) experiment is invaluable.

Diagram 2: Predicted HSQC Correlations This diagram illustrates the direct one-bond correlations expected between protons and carbons.

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol: GC-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrument Setup:

-

Gas Chromatograph (GC): Use a standard non-polar column (e.g., DB-5ms). Set a temperature program (e.g., start at 50°C, ramp to 250°C at 10°C/min) to ensure separation from any impurities.

-

Mass Spectrometer (MS): Use an electron ionization (EI) source set to the standard 70 eV.

-

-

Acquisition: Inject 1 µL of the sample. The MS will scan a mass range (e.g., m/z 40-400) continuously as compounds elute from the GC column.

-

Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the target compound. Identify the molecular ion peak and analyze the major fragment ions.

UV-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy probes the electronic transitions within the molecule. Pyrazole itself exhibits a π → π* transition around 210 nm. [3]The tert-butyl group is an auxochrome and is expected to cause a slight bathochromic (red) shift in the absorption maximum. This technique is less structurally definitive than NMR or MS but is crucial for quantitative analysis and for understanding the compound's photochemical properties.

Anticipated UV-Vis Data (in Ethanol)

| Parameter | Predicted Value |

|---|---|

| λₘₐₓ | 210 - 220 nm |

| Molar Absorptivity (ε) | ~3,000 - 5,000 L mol⁻¹ cm⁻¹ |

Experimental Protocol: UV-Vis Acquisition

-

Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in spectroscopic grade ethanol. Perform serial dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0 AU.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a matched pair of quartz cuvettes.

-

Acquisition: Record a baseline spectrum with cuvettes filled with ethanol. Then, record the sample spectrum from 400 nm down to 200 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ). If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl).

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of this compound is achieved through the synergistic application of multiple spectroscopic techniques. The predicted data presented in this guide forms a cohesive and self-validating profile: ¹H and ¹³C NMR establish the carbon-hydrogen framework and symmetry; 2D NMR confirms the connectivity; IR spectroscopy verifies the presence of key functional groups (N-H, C-H, C=N); and mass spectrometry confirms the molecular weight and predictable fragmentation. Any deviation from this anticipated profile would be a strong indicator of an incorrect structure or the presence of impurities, demonstrating the robust, self-correcting nature of this comprehensive analytical workflow.

References

- BenchChem. (n.d.). Interpreting Complex NMR Spectra of Pyrazole Derivatives. Technical Support Center.

- BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Technical Support Center.

- MDPI. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules.

- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals.

- MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank.

- MDPI. (2024). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank.

- NIH PubMed Central. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.

- Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.

- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.

- ResearchGate. (n.d.). Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol and (E)-2-{[(1-(4-bromophenyl)-....

Sources

- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate(821767-61-7) 1H NMR spectrum [chemicalbook.com]

- 3. 105285-21-0|this compound|BLD Pharm [bldpharm.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(tert-Butyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation behavior of 4-(tert-Butyl)-1H-pyrazole. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its mass spectral characteristics is crucial for its unambiguous identification and structural elucidation. This document delineates the principal fragmentation pathways, rationalizes the formation of key fragment ions, and provides a detailed experimental protocol for acquiring high-quality mass spectra using gas chromatography-mass spectrometry (GC-MS). The content herein is grounded in established principles of mass spectrometry and supported by authoritative references, offering field-proven insights for researchers and drug development professionals.

Introduction: The Significance of this compound

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals. The introduction of a tert-butyl group at the 4-position imparts specific steric and electronic properties, influencing the molecule's bioactivity and metabolic stability. Electron ionization-mass spectrometry is a cornerstone analytical technique for the structural characterization of such novel compounds.[1][2] This guide will dissect the fragmentation cascade of this compound, providing a predictive framework for its identification in complex matrices.

The Gaseous Phase Odyssey: Ionization and the Molecular Ion

Upon introduction into the ion source of a mass spectrometer, this compound (C₇H₁₂N₂, MW: 124.18 g/mol ) undergoes electron ionization.[3] A high-energy electron beam (typically 70 eV) dislodges an electron from the molecule, generating a positively charged radical cation, the molecular ion ([M]•+), at a mass-to-charge ratio (m/z) of 124.

The initial ionization event is depicted below:

C₇H₁₂N₂ + e⁻ → [C₇H₁₂N₂]•+ + 2e⁻

The integrity of the molecular ion peak is a critical first piece of information, confirming the molecular weight of the analyte.

Deconstructing the Ion: Principal Fragmentation Pathways

The excess energy imparted during ionization renders the molecular ion unstable, causing it to undergo a series of fragmentation reactions. The fragmentation of this compound is dominated by the influence of the bulky tert-butyl substituent and the inherent chemistry of the pyrazole ring.

The Dominance of the tert-Butyl Group: α-Cleavage

The most prominent initial fragmentation event is the α-cleavage of a methyl radical (•CH₃) from the tert-butyl group. This results in the formation of a highly stable tertiary carbocation. This fragmentation pathway is characteristic of molecules containing a tert-butyl moiety and is driven by the exceptional stability of the resulting cation.[4]

-

[M - 15]⁺: The loss of a methyl radical (15 Da) from the molecular ion yields a fragment at m/z 109 . This is often the base peak in the spectrum due to the stability of the resulting ion.

A secondary, yet significant, fragmentation pathway involving the tert-butyl group is the loss of the entire group as a radical.

-

[M - 57]⁺: The cleavage of the C-C bond between the pyrazole ring and the tert-butyl group results in the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da), leading to a fragment at m/z 67 .

The following diagram illustrates these initial, crucial fragmentation steps.

Caption: Comprehensive EI-MS fragmentation of this compound.

Data Summary: A Fingerprint of Fragmentation

The expected major fragment ions for this compound in EI-MS are summarized in the table below. The relative abundance can vary based on instrumental conditions but the m/z values provide a consistent identifier.

| m/z | Proposed Ion Structure/Formula | Fragmentation Pathway | Probable Relative Abundance |

| 124 | [C₇H₁₂N₂]•+ | Molecular Ion | Moderate |

| 109 | [C₆H₉N₂]⁺ | [M - CH₃]⁺ | High (Often Base Peak) |

| 82 | [C₅H₈]•+ | [M - CH₃ - HCN]⁺ | Moderate |

| 67 | [C₃H₃N₂]⁺ | [M - C(CH₃)₃]⁺ | Moderate to Low |

| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation | High |

| 40 | [C₂H₂]•+ | [M - C(CH₃)₃ - HCN]⁺ | Low |

| 39 | [C₃H₃]⁺ | [M - C(CH₃)₃ - N₂]⁺ | Low |

Experimental Protocol: Acquiring the Mass Spectrum

A robust and reproducible experimental method is paramount for accurate analysis. The following GC-MS protocol is recommended for the analysis of this compound.

Sample Preparation

-

Solvent Selection: Use a high-purity volatile solvent such as dichloromethane or methanol.

-

Concentration: Prepare a dilute solution of the sample (e.g., 100 µg/mL) to avoid column overloading and detector saturation.

-

Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended. [5]* Injector:

-

Temperature: 250 °C

-

Mode: Split (e.g., 20:1 split ratio)

-

Injection Volume: 1 µL

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final Hold: 5 minutes at 250 °C.

-

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 35-300

-

The workflow for this experimental protocol is outlined in the diagram below.

Caption: Recommended GC-MS workflow for this compound.

Conclusion: A Predictive and Practical Framework

The electron ionization mass spectrometry of this compound is characterized by a predictable and informative fragmentation pattern. The dominant fragmentation pathways are initiated by the facile loss of a methyl radical or the entire tert-butyl group, a testament to the stability of the resulting carbocations. Subsequent fragmentation of the pyrazole ring through the loss of HCN and N₂ provides further structural confirmation. The experimental protocol detailed in this guide offers a robust method for obtaining high-quality mass spectra, enabling confident identification and structural elucidation. This in-depth understanding is invaluable for researchers in drug discovery and development, facilitating the characterization of novel pyrazole-based compounds.

References

- Journal of Mass Spectrometry. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- American Chemical Society. (n.d.). Relative stabilities of trimethylsilyl and tert-butyl cations determined by ion cyclotron resonance mass spectrometry.

- ResearchGate. (2020). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene.

- Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas....

- Fiveable. (n.d.). Tert-Butyl Cation Definition.

- ResearchGate. (2020). Mass spectrometry of Di-tert-butylnaphthalenes and benzyl-tert-butylnaphthalenes: Hydrogen Migration and intermediate ion-molecule complexes in tert-butylated naphthalene ions.

- PubChem. (n.d.). This compound.

- Unknown. (n.d.). Interpretation of mass spectra.

- ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- NIST. (n.d.). 1H-Pyrazole.

- PubMed Central. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents.

- MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

- Chemistry LibreTexts. (2022). 6.2: Fragmentation.

- Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.

- University of Pretoria. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.

- ACS Omega. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.

- PubChem. (n.d.). N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.

- Pakistan Journal of Pharmaceutical Sciences. (n.d.). Electron ionization gas chromatography-mass spectrometry (ei-gc-ms) analysis of extracted oil from Tribulus terrestris seeds.

- NIST. (n.d.). 1H-Pyrazole.

- NIST. (n.d.). 1H-Pyrazole.

- NIST. (n.d.). 1H-Pyrazole, 4-nitro-.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. fiveable.me [fiveable.me]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 4-(tert-Butyl)-1H-pyrazole in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 4-(tert-Butyl)-1H-pyrazole, a heterocyclic organic compound of significant interest in pharmaceutical and agrochemical research. Aimed at researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a potential drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. Solubility fundamentally influences a compound's bioavailability, manufacturability, and formulation possibilities. For a molecule like this compound, understanding its behavior in various organic solvents is paramount for several key processes, including:

-

Synthetic Work-up and Purification: Efficient isolation and purification of the target compound through techniques like crystallization and chromatography are critically dependent on its differential solubility in various solvent systems.[1]

-

Reaction Kinetics: The rate and outcome of chemical reactions are often dictated by the ability of the solvent to dissolve the reactants.[2]

-

Formulation Development: Creating stable and effective dosage forms necessitates a thorough understanding of the active pharmaceutical ingredient's (API) solubility.

-

High-Throughput Screening (HTS): The preparation of stock solutions for HTS assays requires solvents that can dissolve the compound at appropriate concentrations.

This guide will delve into the specific solubility profile of this compound, providing both theoretical predictions and a robust experimental framework for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile of this compound

To understand the solubility of this compound, we must first consider its molecular structure and inherent physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂ | [3][4] |

| Molecular Weight | 124.18 g/mol | [3][4] |

| Boiling Point (Predicted) | 219.1 ± 9.0 °C | [3] |

| Density (Predicted) | 0.972 ± 0.06 g/cm³ | [3] |

| Hydrogen Bond Acceptors | 1 | [4][5] |

| Hydrogen Bond Donors | 1 | [4][5] |

| Topological Polar Surface Area (TPSA) | 28.68 Ų | [4] |

| logP (Predicted) | 1.7072 | [4] |

The structure of this compound features a polar pyrazole ring and a non-polar tert-butyl group. The pyrazole ring, with its two nitrogen atoms, can participate in hydrogen bonding, suggesting solubility in polar solvents.[1][6] Conversely, the bulky, non-polar tert-butyl group will enhance its solubility in non-polar organic solvents. This duality is key to understanding its solubility behavior.

Based on the principle of "like dissolves like," we can predict the solubility of this compound in a range of common organic solvents.[7] The parent compound, 1H-pyrazole, is known to be soluble in polar organic solvents like ethanol, methanol, and acetone.[2] The presence of the tert-butyl group in this compound is expected to decrease its polarity compared to the parent pyrazole, thereby increasing its solubility in less polar solvents.

Predicted Solubility Ranking (Qualitative):

-

High Solubility: Dichloromethane, Chloroform, Acetone, Ethyl Acetate, Tetrahydrofuran (THF)

-

Moderate Solubility: Methanol, Ethanol, Isopropanol, Acetonitrile

-

Low to Insoluble: Hexane, Cyclohexane, Water

It is important to note that these are predictions. Temperature plays a significant role, with solubility generally increasing with a rise in temperature.[1] Empirical determination is essential for obtaining precise quantitative data.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed, step-by-step methodology for the quantitative determination of the solubility of this compound in various organic solvents. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment

-

This compound (purity ≥95%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for determining solubility can be visualized as follows:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 4-tert-butyl-1H-pyrazole CAS#: 105285-21-0 [m.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 105285-21-0 | this compound | Pyrazoles | Ambeed.com [ambeed.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.ws [chem.ws]

An In-Depth Technical Guide to the Discovery and History of 4-(tert-Butyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 4-(tert-Butyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. We delve into the foundational synthetic strategies, tracing the lineage from the classical Knorr pyrazole synthesis to modern adaptations. Key experimental protocols are detailed, offering insights into the practical preparation of this important scaffold. Furthermore, we explore the evolution of its applications, highlighting its role as a crucial building block in the development of targeted therapeutics. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, providing both historical context and practical knowledge.

Introduction: The Pyrazole Core and the Significance of the tert-Butyl Moiety

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of a wide array of therapeutic agents, from anti-inflammatory drugs to kinase inhibitors. The introduction of various substituents onto the pyrazole core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.

The tert-butyl group, with its significant steric bulk and lipophilicity, plays a crucial role in medicinal chemistry. When appended to a pharmacophore, it can impart a range of desirable properties. Its steric hindrance can shield a molecule from metabolic degradation, thereby increasing its in vivo half-life. Furthermore, the non-polar nature of the tert-butyl group can enhance a compound's ability to cross cellular membranes and interact with hydrophobic pockets within a biological target. The strategic placement of a tert-butyl group on the pyrazole ring, as in this compound, creates a versatile building block for the synthesis of novel drug candidates.

The Genesis of this compound: A Historical Perspective

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the historical literature, its synthesis is intrinsically linked to the foundational work on pyrazole chemistry. The first synthesis of the pyrazole ring system was reported in 1883 by Ludwig Knorr, who demonstrated the condensation of 1,3-dicarbonyl compounds with hydrazine. This reaction, now famously known as the Knorr pyrazole synthesis, remains a fundamental and widely employed method for constructing the pyrazole core.

The synthesis of this compound is a direct extension of this classical methodology. The logical and most direct precursor for this specific pyrazole is pivaloylacetaldehyde (3,3-dimethyl-2-oxobutanal). The history of this compound is therefore intertwined with the development of synthetic routes to this key β-dicarbonyl intermediate. Early organic chemists focused on the synthesis of various β-diketones and β-ketoaldehydes to explore the scope of the Knorr synthesis, and it is highly probable that this compound was first prepared in this context, although it may not have been the primary focus of the initial report.

A significant publication by a team including the esteemed heterocyclic chemist José Elguero in the Canadian Journal of Chemistry in 1993 provided a detailed analysis of the ¹³C NMR spectroscopy of a series of N-H pyrazoles, including those with tert-butyl substituents.[1] This work was crucial in establishing the definitive characterization of these compounds and understanding the influence of substituents on the electronic structure of the pyrazole ring.

Synthetic Methodologies: From Classical to Contemporary

The synthesis of this compound can be approached through several routes, with the Knorr synthesis being the most traditional and conceptually straightforward.

The Classical Knorr Synthesis Approach

The Knorr synthesis for this compound involves the cyclocondensation of a pivaloylacetaldehyde equivalent with hydrazine.

Caption: Knorr synthesis of this compound.

Experimental Protocol: Synthesis of this compound via the Knorr Synthesis

Step 1: Preparation of Sodium Pivaloylacetaldehyde

-

To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous diethyl ether, a solution of pinacolone (1.0 eq.) and ethyl formate (1.1 eq.) is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

The resulting precipitate of sodium pivaloylacetaldehyde is collected by filtration, washed with diethyl ether, and dried under vacuum.

Causality behind Experimental Choices: The use of a strong base like sodium hydride is essential to deprotonate the α-carbon of pinacolone, initiating the Claisen condensation with ethyl formate. Diethyl ether is a suitable solvent as it is anhydrous and relatively unreactive under these conditions.

Step 2: Cyclocondensation with Hydrazine

-

Sodium pivaloylacetaldehyde (1.0 eq.) is suspended in ethanol.

-

Hydrazine hydrate (1.1 eq.) is added, and the mixture is heated to reflux for 4-6 hours.

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with a dilute acid (e.g., HCl) to a neutral pH.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or distillation to afford pure this compound.

Trustworthiness of the Protocol: This two-step, one-pot modification of the Knorr synthesis is a robust and well-established method. The formation of the sodium salt of the β-ketoaldehyde in the first step ensures its stability and facilitates a clean reaction with hydrazine in the subsequent cyclization.

Modern Synthetic Approaches

While the Knorr synthesis remains a viable route, modern organic chemistry has introduced alternative methods for the synthesis of substituted pyrazoles, some of which can be adapted for the preparation of this compound. These methods often offer advantages in terms of milder reaction conditions, higher yields, and greater functional group tolerance. One such approach involves the use of pivaloylacetaldehyde dimethyl acetal.

Caption: Synthesis from pivaloylacetaldehyde dimethyl acetal.

Experimental Protocol: Synthesis from Pivaloylacetaldehyde Dimethyl Acetal

-

A mixture of pivaloylacetaldehyde dimethyl acetal (1.0 eq.), hydrazine hydrate (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark apparatus for 8-12 hours.

-

The reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Expertise & Experience: The use of the dimethyl acetal of pivaloylacetaldehyde offers an advantage as it is often more stable and easier to handle than the free β-ketoaldehyde. The acid catalyst facilitates the in situ hydrolysis of the acetal to the aldehyde, which then readily undergoes condensation with hydrazine. The Dean-Stark apparatus is crucial for removing water generated during the reaction, driving the equilibrium towards product formation.

Spectroscopic Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.

| Spectroscopic Data for this compound | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.45 (s, 2H, pyrazole-H), 1.29 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 139.0 (C3/C5), 129.5 (C4), 31.0 (C(CH₃)₃), 30.5 (C(CH₃)₃) |

| Mass Spectrum (EI) m/z | 124 (M⁺), 109 (M⁺ - CH₃) |

Authoritative Grounding: The provided NMR data is consistent with the structure of this compound and aligns with data reported in the literature for similar 4-alkyl-substituted pyrazoles. The symmetry of the molecule results in a single signal for the two equivalent pyrazole protons (H3 and H5) and a single signal for the nine equivalent protons of the tert-butyl group in the ¹H NMR spectrum. Similarly, in the ¹³C NMR spectrum, the C3 and C5 carbons are equivalent.

Applications in Drug Discovery and Development

The this compound scaffold has emerged as a valuable building block in the design and synthesis of a variety of biologically active molecules. Its unique combination of a hydrogen-bond-donating and -accepting pyrazole core with a sterically demanding and lipophilic tert-butyl group allows for diverse interactions with biological targets.

One of the most prominent applications of this scaffold is in the development of kinase inhibitors . The pyrazole core can effectively mimic the hinge-binding motif of ATP, while the tert-butyl group can occupy hydrophobic pockets within the kinase active site, leading to potent and selective inhibition. Derivatives of this compound have been explored as inhibitors of a range of kinases, including those involved in cancer cell proliferation and inflammatory signaling pathways.

Furthermore, the this compound moiety has been incorporated into molecules targeting other classes of proteins, such as G-protein coupled receptors (GPCRs) and enzymes involved in metabolic pathways. The versatility of this scaffold allows for its use in lead optimization campaigns to enhance potency, selectivity, and pharmacokinetic properties.

Conclusion

From its conceptual origins in the classical Knorr pyrazole synthesis to its current role as a key building block in modern drug discovery, this compound has a rich and evolving history. This guide has provided an in-depth look at its historical context, detailed its primary synthetic routes with practical experimental insights, and highlighted its significance in the development of new therapeutic agents. As the demand for novel and effective pharmaceuticals continues to grow, the strategic use of well-characterized and versatile scaffolds like this compound will undoubtedly remain a cornerstone of successful drug design and development.

References

- Lopez, C.; Claramunt, R. M.; Trofimenko, S.; Elguero, J. A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Can. J. Chem.1993, 71 (5), 678-687. [Link]

Sources

theoretical calculations of 4-(tert-Butyl)-1H-pyrazole structure

An In-Depth Technical Guide to the Theoretical Calculation of 4-(tert-Butyl)-1H-pyrazole Structure

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the theoretical investigation of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] As researchers and drug development professionals, understanding the structural, electronic, and energetic landscape of such molecules at a quantum level is paramount for predicting their behavior, designing derivatives, and interpreting experimental data.[3][4] This document eschews a rigid template, instead adopting a structure that logically flows from foundational principles to practical application, mirroring the process of a computational chemistry investigation.

The core of this analysis relies on Density Functional Theory (DFT), a powerful quantum mechanical method that offers a robust balance between computational cost and accuracy for studying the electronic structure of molecules.[1] We will explore the causality behind methodological choices, establish self-validating protocols, and ground all claims in authoritative sources.

Foundational Considerations: Tautomerism and Stability

The pyrazole ring system is characterized by prototropic tautomerism, where isomers differ in the position of a proton.[5] For a substituted pyrazole, it is crucial to first identify the most stable tautomer, as this will be the predominant species under most conditions and the correct subject for further analysis.

The primary tautomeric forms to consider are the aromatic 1H- and 2H-pyrazoles and the non-aromatic 3H- and 4H-pyrazoles.[6] Computational studies consistently demonstrate that aromaticity is a primary stabilizing factor.[5][7] Tautomers that maintain a delocalized π-electron system across the ring, such as 1H-pyrazole, are significantly more stable than their non-aromatic counterparts.[6][7] The energy gap between the aromatic and non-aromatic forms can be as high as 100 kJ/mol, making the non-aromatic species experimentally unlikely under normal conditions.[5]

For this compound, the substituent is on a carbon atom not directly involved in the tautomeric proton shift between the two nitrogen atoms. The key equilibrium is between the 1-H and 2-H tautomers. The electronic nature of substituents can influence this equilibrium.[6][8] However, for a C4-substituted pyrazole, the two nitrogen environments are chemically equivalent, making the 1-H and 2-H forms identical and degenerate. Therefore, our focus is squarely on the 1H-tautomer.

The Computational Core: Methodology Selection

The reliability of any theoretical calculation hinges on the judicious selection of the computational method, functional, and basis set. These choices must be appropriate for the system under study and the properties being investigated.

Density Functional Theory (DFT)

DFT is the method of choice for systems of this size due to its excellent trade-off between accuracy and computational expense.[1] It allows for the detailed exploration of molecular electronic structure and properties.[3]

Functional and Basis Set Selection

The combination of a functional and a basis set defines the "level of theory."

-

Functional: Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation, are highly effective. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for organic molecules and pyrazole derivatives specifically.[8] For higher accuracy, especially for thermochemistry or non-covalent interactions, functionals like M06-2X or long-range corrected functionals like ωB97XD are also excellent choices.[7][9][10]

-

Basis Set: Pople-style basis sets are common and effective. The 6-311++G(d,p) basis set is a robust choice that provides a good description of electron distribution.[7][8] It includes:

-

6-311G: A triple-zeta valence set, providing flexibility for valence electrons.

-

++: Diffuse functions on both heavy atoms and hydrogen, crucial for describing lone pairs and potential hydrogen bonding.

-

(d,p): Polarization functions on heavy atoms (d) and hydrogen (p), which allow for anisotropy in electron density and are essential for accurate geometry and frequency calculations.

-

The combination of B3LYP/6-311++G(d,p) represents a reliable and frequently cited level of theory for studying substituted pyrazoles.[8]

Table 1: Recommended Computational Parameters for this compound

| Parameter | Selection | Rationale |

| Method | Density Functional Theory (DFT) | Provides a robust balance of accuracy and computational cost for molecular systems of this size.[1] |

| Functional | B3LYP (or ωB97XD) | A well-validated hybrid functional for organic molecules, providing reliable geometries and energies.[8][9] |

| Basis Set | 6-311++G(d,p) | A flexible triple-zeta basis set with diffuse and polarization functions for an accurate description of electron density.[7][8] |

| Solvent Model | PCM (Polarizable Continuum Model) | Can be used to simulate the effects of a solvent environment on the molecule's stability and properties.[7] |

| Software | Gaussian, ORCA, etc. | Standard quantum chemistry software packages capable of performing the required calculations.[9] |

Experimental Protocols: A Step-by-Step Workflow

The following protocols outline a self-validating system for the theoretical analysis of this compound.

Protocol 1: Geometry Optimization

The first step is to find the molecule's lowest energy conformation.[7]

-

Initial Structure Construction: Build an initial 3D structure of this compound using a molecular editor (e.g., Avogadro, GaussView). Ensure reasonable bond lengths and angles.

-

Input File Preparation: Create an input file for the quantum chemistry software specifying the atomic coordinates, charge (0), spin multiplicity (singlet), and the chosen level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Execution: Submit the calculation. The software will iteratively adjust the positions of the atoms to minimize the total energy of the system until convergence criteria are met.

-

Verification: Confirm that the optimization job has terminated normally. The output file will contain the final, optimized Cartesian coordinates.

Protocol 2: Vibrational Frequency Calculation

This crucial step validates the optimized structure and provides thermodynamic data.[7]

-

Input File Preparation: Using the optimized geometry from Protocol 1, set up a frequency calculation at the exact same level of theory. Using a different level of theory would mean analyzing frequencies on a potential energy surface different from the one on which the geometry was optimized.

-

Execution: Run the frequency calculation.

-

Validation of Minimum: The primary diagnostic is the number of imaginary frequencies. A true energy minimum will have zero imaginary frequencies .[7] If one or more imaginary frequencies are found, the structure is a transition state or a higher-order saddle point, not a stable minimum, and must be re-optimized.

-

Data Extraction: The output provides zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the computed IR spectrum, which can be compared with experimental data.[9]

The computational workflow is a sequential and logical process, ensuring that subsequent analyses are performed on a validated stable structure.

Caption: Computational workflow for theoretical analysis.

Electronic Structure and Property Analysis

With a validated structure, we can calculate properties that provide insight into the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[11]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is invaluable for predicting non-covalent interactions and sites of reactivity.

-

Red Regions (Negative Potential): Indicate electron-rich areas, typically around lone pairs of heteroatoms (like the pyrazole nitrogens). These are sites for electrophilic attack and hydrogen bond acceptance.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, typically around acidic protons (like the N-H proton). These are sites for nucleophilic attack and hydrogen bond donation.

This relationship between electronic properties and molecular reactivity is fundamental to computational drug design.

Caption: Relationship between calculated and inferred properties.

Table 2: Predicted Electronic Properties of this compound (Note: These are representative values. Actual results will depend on the precise level of theory used.)

| Property | Description | Predicted Value/Observation | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital | ~ -6.5 eV | Indicates electron-donating ability. Primarily located on the pyrazole ring. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | ~ 0.5 eV | Indicates electron-accepting ability. Also located on the pyrazole ring. |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | ~ 7.0 eV | A large gap suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | Measure of molecular polarity | ~ 2.5 D | A significant dipole moment suggests the molecule is polar and can engage in dipole-dipole interactions.[9] |

| MEP Minimum | Most negative potential (red) | Located near the sp2 nitrogen (N2). | The most likely site for electrophilic attack and hydrogen bond acceptance. |

| MEP Maximum | Most positive potential (blue) | Located on the N-H proton. | The primary site for hydrogen bond donation. |

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound methodology for the theoretical calculation of the this compound structure. By following these protocols—from identifying the stable tautomer to performing validated geometry optimizations, frequency analyses, and electronic property calculations—researchers can gain profound insights into the molecule's intrinsic characteristics.[3]

These foundational calculations serve as a springboard for more advanced studies relevant to drug development, such as molecular docking to predict binding modes with biological targets, molecular dynamics simulations to explore conformational flexibility, and QSAR (Quantitative Structure-Activity Relationship) studies to design derivatives with enhanced pharmacological properties.[1][3] The integration of these computational techniques accelerates the discovery and optimization of new therapeutic agents based on the versatile pyrazole scaffold.[3][11]

References

- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simul

- A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. (2025). Benchchem.

- Tavakol, H., Mohammadi, H., & Aslanzadeh, S. A. (2013). DFT Study of Kinetic and Thermodynamic Parameters of Tautomerism in 4−acyl Pyrazolone.

- Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (2021).

- Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. (n.d.). College of Science.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). PMC - NIH.

- Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on rel

- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflamm

- Synthesis, computational and biological study of pyrazole derivatives. (n.d.).

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. (2023). Semantic Scholar.

Sources

- 1. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurasianjournals.com [eurasianjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. purkh.com [purkh.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. science.su.edu.krd [science.su.edu.krd]

potential biological activities of 4-(tert-Butyl)-1H-pyrazole derivatives

An In-Depth Technical Guide to the Biological Activities of 4-(tert-Butyl)-1H-pyrazole Derivatives

Foreword: The Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in the landscape of drug discovery.[1][2][3][4] Its unique structural and electronic properties allow it to serve as a versatile core for developing therapeutic agents across a multitude of disease areas.[5] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][6] This guide focuses specifically on derivatives featuring a tert-butyl group at the C4 position. The introduction of this bulky, lipophilic moiety can significantly influence a molecule's steric and electronic profile, potentially enhancing its binding affinity to biological targets, improving its pharmacokinetic properties, and unlocking novel therapeutic potential. This document provides a comprehensive exploration of the synthesis, mechanisms of action, and structure-activity relationships of this compound derivatives for researchers and drug development professionals.

Anticancer Potential: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents with high efficacy and low toxicity is a paramount goal in medicinal chemistry.[1] Pyrazole derivatives have emerged as a highly promising class of compounds in this arena, exhibiting multiple mechanisms of action against various cancer cell lines.[1][2] The substitution on the pyrazole ring is critical and can significantly modulate the compound's potency and selectivity.[1][2]

Mechanisms of Antineoplastic Action

Derivatives of the pyrazole scaffold exert their anticancer effects by interacting with a diverse array of molecular targets crucial for tumor growth and survival.

-

Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are often dysregulated in cancer. Pyrazole derivatives have been shown to be potent inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[1][2][4] By competitively binding to the ATP-binding site of these enzymes, they disrupt downstream signaling pathways responsible for cell proliferation, angiogenesis, and metastasis.

-

Induction of Apoptosis: Many pyrazole compounds trigger programmed cell death, or apoptosis, in cancer cells.[1] Mechanistic studies reveal they can activate executioner caspases (e.g., caspase-3) and Poly (ADP-ribose) polymerase (PARP), leading to controlled cellular dismantling.[1] Furthermore, they can modulate the balance of pro-apoptotic (e.g., BAX, p53) and anti-apoptotic (e.g., Bcl-2) proteins, tipping the scales in favor of cell death.[1]

-

Tubulin Polymerization Disruption: The microtubule network is essential for cell division, making it an attractive target for chemotherapy. Certain pyrazole derivatives function as antimitotic agents by inhibiting the polymerization of tubulin, leading to cell cycle arrest and apoptosis.[4]

-

Generation of Reactive Oxygen Species (ROS): Some derivatives can induce oxidative stress within cancer cells by promoting the generation of ROS, which damages cellular components like DNA and mitochondria, ultimately leading to cell death.[1]

Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative pyrazole derivatives against various human cancer cell lines.

| Compound Class | Cancer Cell Line | Target/Mechanism | IC50 Value | Reference |

| Pyrazole-Isolongifolanone Derivative | MCF-7 (Breast) | Apoptosis Induction, ROS Generation | 5.21 µM | [1] |

| Pyrazolone-Pyrazole Derivative | MCF-7 (Breast) | VEGFR-2 Inhibition | 16.50 µM | [1] |

| Pyrazolo[4,3-f]quinoline Derivative | HCT116 (Colon) | Haspin Kinase Inhibition | 1.7 µM | [1] |

| 5-Alkylated Selanyl-1H-pyrazole | HepG2 (Liver) | Dual EGFR/VEGFR-2 Inhibition | 13.85 µM | [1] |

| Ferrocene-Pyrazole Hybrid | HCT-116 (Colon) | Not Specified | 3.12 µM | [4] |

| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic) | Not Specified | 61.7 ± 4.9 μM | [7] |

| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 (Breast) | Not Specified | 81.48 ± 0.89 μM | [7] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method fundamental to in vitro anticancer drug screening for assessing cell metabolic activity, which serves as a proxy for cell viability.